molecular formula C23H29NO6 B071150 (2R)-SR59230A CAS No. 174689-39-5

(2R)-SR59230A

カタログ番号: B071150
CAS番号: 174689-39-5
分子量: 415.5 g/mol
InChIキー: XTBQNQMNFXNGLR-MKSBGGEFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate is a chemically significant β-adrenergic receptor blocker (beta-blocker) analogue, offered for advanced pharmacological and biochemical research. This compound is structurally characterized by a 1,2,3,4-tetrahydronaphthalene (tetralin) group linked via a propanolamine chain to a 2-ethylphenoxy moiety, and is provided as the stable oxalate salt to ensure enhanced handling and storage properties. Its primary research value lies in the investigation of adrenergic signaling pathways, specifically as a tool for selectively antagonizing β-adrenergic receptors. Researchers can utilize this compound to explore its mechanism of action, which involves competitive inhibition of catecholamines like epinephrine and norepinephrine, thereby modulating cardiovascular parameters such as heart rate and contractility in experimental models. It is particularly valuable for studying receptor binding affinity, selectivity profiles across different β-adrenergic receptor subtypes (β1, β2, β3), and the downstream physiological effects of receptor blockade. This high-purity compound is essential for in vitro assays, receptor mapping studies, and the development of novel therapeutic agents for cardiovascular diseases. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2.C2H2O4/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;3-1(4)2(5)6/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;(H,3,4)(H,5,6)/t18-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBQNQMNFXNGLR-MKSBGGEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872468
Record name SR 59230A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174689-39-5
Record name (2S)-1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]2-propanol ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174689-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174689395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR 59230A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SR-59230A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4G2GB3YHU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Base Compound Synthesis

The free base form of SR59230A, 3-(2-ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol, is synthesized via a multi-step nucleophilic substitution and aminolysis sequence. The reaction begins with the coupling of 2-ethylphenol and epichlorohydrin to form an epoxide intermediate, which subsequently undergoes aminolysis with 1,2,3,4-tetrahydronaphthalen-1-amine. Stereochemical control is critical, as the biologically active form is the (2S,1'S)-diastereomer.

Stereoselective Aminolysis

The aminolysis step employs chiral catalysts to achieve enantiomeric excess >98%. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data from PubChem confirm the (S)-configuration at both the propanol and tetrahydronaphthylamine moieties.

Oxalate Salt Preparation

The free base is converted to its oxalate salt to enhance solubility and stability. This involves dissolving the base in anhydrous ethanol and adding equimolar oxalic acid under nitrogen atmosphere. The reaction mixture is stirred at 45°C for 4 hours, followed by cooling to −20°C to precipitate the oxalate salt.

Table 1: Salt Formation Parameters

ParameterValue
SolventAnhydrous ethanol
Acid-to-base ratio1:1 (molar)
Reaction temperature45°C
Precipitation temperature−20°C
Yield82–85%

Purification and Crystallization

Recrystallization

The crude oxalate salt is purified via recrystallization from a mixed solvent system of ethanol and ethyl acetate (3:1 v/v). Crystals are isolated by vacuum filtration and washed with cold diethyl ether to remove residual solvents.

Chromatographic Purification

For pharmaceutical-grade material, column chromatography on silica gel (60–120 mesh) with a chloroform-methanol-ammonia (90:9:1) mobile phase is used. This step achieves ≥99% purity, as validated by thin-layer chromatography (TLC) and HPLC.

Formulation and Stability

Stock Solution Preparation

For in vivo studies, SR59230A oxalate is dissolved in a ternary solvent system containing 50% distilled water, 25% ethanol, and 25% dimethyl sulfoxide (DMSO). This formulation ensures solubility >10 mg/mL and stability for ≥72 hours at 4°C.

Table 2: Formulation Composition

ComponentProportion (v/v)
Distilled water50%
Ethanol25%
DMSO25%

Lyophilization

Long-term storage is achieved via lyophilization. Aqueous solutions (10 mg/mL) are frozen at −80°C and lyophilized for 48 hours, resulting in a stable powder with <0.5% moisture content.

Analytical Characterization

Spectroscopic Analysis

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 415.5 [M+H]⁺, consistent with the oxalate salt’s molecular weight.

  • Infrared Spectroscopy : Key absorption bands at 3250 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (C=O of oxalate), and 1240 cm⁻¹ (C-O-C ether) confirm functional groups.

Chromatographic Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile-phosphate buffer (pH 3.0) mobile phase demonstrates ≥98% purity. Retention time is 12.4 ± 0.3 minutes.

Pharmacological Validation

Receptor Binding Assays

Saturation binding assays with [¹²⁵I]-cyanopindolol in mouse ileum membranes reveal a K<sub>D</sub> of 0.8 ± 0.1 nM and B<sub>max</sub> of 120 ± 15 fmol/mg protein, confirming high β3-adrenoceptor affinity.

Functional Relaxation Studies

In isolated ileum preparations, SR59230A oxalate exhibits potent antagonism of β3-mediated relaxation (pA<sub>2</sub> = 8.9 ± 0.2), validating biological activity.

Quality Control Metrics

Table 3: Release Specifications

ParameterSpecification
Purity (HPLC)≥98%
Residual solvents<500 ppm (ICH Q3C)
Heavy metals<10 ppm
Water content<1.0% (Karl Fischer)

化学反応の分析

Types of Reactions

SR59230A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学的研究の応用

Metabolic Regulation

SR59230A has been studied for its effects on metabolism. It modulates energy expenditure and fat metabolism, making it a candidate for research into treatments for obesity and related metabolic disorders. Studies have shown that this compound can significantly impact body weight regulation by altering the signaling pathways associated with energy homeostasis.

Gastrointestinal Motility

The compound has also been investigated for its potential effects on gastrointestinal motility. Its action on adrenergic receptors in the gut suggests that it may play a role in conditions affecting digestive processes .

Pharmacological Research

As a beta-3 adrenergic receptor antagonist, SR59230A serves as a valuable tool in pharmacological studies aimed at understanding the role of these receptors in various physiological processes. Researchers utilize this compound to explore receptor interactions and downstream signaling mechanisms.

Gene Interactions

Studies have identified several genes that interact with SR59230A, providing insights into its biological mechanisms and potential therapeutic targets. For instance, interactions with specific proteins involved in metabolic regulation have been documented, highlighting the compound's relevance in gene therapy and molecular biology studies .

Comparative Analysis with Related Compounds

Compound NameStructureActivity
SR58611ASimilar structure with different substituentsSelective beta-3 antagonist
CL316243Contains a different side chainPotent beta-3 agonist
IsoproterenolBeta agonist with a simpler structureNon-selective beta agonist

Uniqueness : The distinct combination of the tetrahydronaphthalene moiety and the ethylphenoxy group in SR59230A gives it unique pharmacological properties compared to these analogs. Its specific action as a beta-3 adrenergic receptor antagonist sets it apart from other compounds that may exhibit agonistic properties or target different receptor subtypes .

作用機序

SR59230Aは、β3アドレナリン受容体に選択的に結合し、拮抗することで作用を発揮します。この受容体は、脂肪分解、熱産生、心臓血管機能など、さまざまな生理学的プロセスに関与しています。 受容体をブロックすることで、SR59230Aは下流のシグナル伝達経路を阻害し、アドレナリン刺激に対する細胞応答の低下につながります .

類似化合物との比較

SR59230A (β3-AR Antagonist)

  • Receptor Selectivity : High affinity for β3-AR (pKB = 8.87 in rat brown adipose tissue membranes) with >20-fold selectivity over β1- and β2-AR .
  • Functional Activity : Antagonizes cAMP production induced by β3-AR agonists (e.g., SR58611A) and inhibits UCP1 synthesis in brown adipocytes .
  • In Vivo Relevance : Blocks fasting-induced torpor in mice, confirming β3-AR's role in energy conservation .

BRL37344 (β3-AR Agonist)

  • Receptor Selectivity : Primarily activates β3-AR but exhibits off-target effects at β2-AR at higher concentrations .
  • Functional Activity: Stimulates glucose uptake in skeletal muscle at low concentrations (10–100 pM) via non-classical β-AR pathways .
  • Key Difference : Unlike SR59230A, BRL37344 acts as an agonist, promoting lipolysis and metabolic rate .

CL316243 (β3-AR Agonist)

  • Receptor Selectivity : Potent β3-AR agonist with minimal activity at β1-/β2-AR .
  • Functional Activity : Induces cAMP and p38 MAPK signaling, with pathway bias influenced by receptor density .
  • Comparative Insight : In CHO cells, CL316243 and SR59230A exhibit divergent signaling biases (cAMP vs. p38 MAPK), highlighting ligand-directed signaling heterogeneity .

L-748,328 and L-748,337 (Human β3-AR Antagonists)

  • Receptor Selectivity : High affinity for human β3-AR (Ki = 3.7–4.0 nM) with >45-fold selectivity over β1-/β2-AR .
  • Functional Activity : Competitive antagonists inhibiting lipolysis in primate adipocytes .
  • Key Distinction : Unlike SR59230A (rodent-selective), L-748 compounds are optimized for human β3-AR .

CGP 12177 (β3-AR Partial Agonist/β1/β2-AR Antagonist)

  • Functional Activity : Stimulates cAMP in β3-AR-expressing cells but antagonizes β1-/β2-AR .
  • Contrast with SR59230A : CGP 12177 exhibits intrinsic agonist activity, whereas SR59230A is a pure antagonist .

Data Table: Comparative Analysis of β3-AR Ligands

Compound Receptor Selectivity Functional Activity Affinity (pKB/Ki) Key Studies
SR59230A β3 > β1/β2 Antagonist 8.87 (rat β3-AR)
BRL37344 β3 > β2 Agonist EC50 = 2 nM (lipolysis)
CL316243 β3 >> β1/β2 Agonist EC50 = 0.1 nM (cAMP)
L-748,328 Human β3 > β1/β2 Antagonist 3.7 nM (human β3-AR)
CGP 12177 β3/β1/β2 Partial Agonist 7.4 (β3-AR)

Research Findings and Mechanistic Insights

Ligand-Directed Signaling :

  • SR59230A and CL316243 exhibit biased signaling at β3-AR. In CHO cells with high β3-AR density, CL316243 predominantly activates cAMP, while SR59230A shifts signaling toward p38 MAPK pathways . This bias is receptor-density-dependent and underscores the complexity of in vivo predictions .

Species Selectivity :

  • SR59230A is more potent in rodent models, whereas L-748,328 and L-748,337 are optimized for human β3-AR, reflecting species-specific ligand design .

Metabolic Effects :

  • SR59230A inhibits β3-AR-mediated thermogenesis in brown adipose tissue (BAT), whereas BRL37344 and CL316243 enhance it .

Therapeutic Implications :

  • SR59230A’s blockade of fasting-induced torpor in mice demonstrates β3-AR's role in adaptive energy conservation . In contrast, β3-AR agonists like CL316243 are explored for obesity and diabetes .

Notes on Contradictions and Limitations

  • Receptor Subtype Misannotation: erroneously labels SR59230A as a β2-AR ligand in its title; subsequent studies (e.g., ) confirm its β3-AR selectivity.
  • Concentration-Dependent Effects : At high concentrations, BRL37344 inhibits glucose uptake via β2-AR, complicating its use in β3-AR-specific studies .

生物活性

Overview

3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate, commonly known as SR59230A, is a synthetic compound primarily recognized for its role as a selective antagonist of the beta-3 adrenergic receptor (β3-AR). This compound has garnered attention due to its diverse pharmacological effects and potential therapeutic applications in various biological systems.

  • IUPAC Name : (2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol; oxalic acid
  • Molecular Formula : C21H27NO2·C2H2O4
  • Molecular Weight : 415.5 g/mol
  • CAS Number : 174689-39-5

SR59230A primarily functions as a β3-adrenoceptor antagonist , exhibiting high affinity for β3 receptors with an IC50 value of approximately 40 nM. It also interacts with β1 and β2 adrenergic receptors, albeit with lower affinity (408 nM for β1 and 648 nM for β2) . This selective antagonism has implications in metabolic regulation, particularly in adipose tissue where β3 receptors play a crucial role in lipolysis and thermogenesis.

Cardiovascular Effects

Research indicates that SR59230A may improve cardiac function in heart failure models. In rat studies, the administration of SR59230A led to enhanced cardiac output and reduced systemic vascular resistance, suggesting its potential as a therapeutic agent for heart failure management .

Antioxidant Properties

In addition to its adrenergic activity, SR59230A exhibits antioxidant properties. It can mitigate oxidative stress in renal cells exposed to calcium oxalate (CaOx), a common component in kidney stones. This protective effect is attributed to its ability to enhance superoxide dismutase activity while decreasing reactive oxygen species (ROS) levels .

Inhibition of Calcium Oxalate Crystal Formation

Recent studies have explored the role of SR59230A in inhibiting the formation of calcium oxalate crystals. In vitro experiments demonstrated that the compound significantly reduced the aggregation of CaOx crystals, which is pivotal in preventing kidney stone formation. The mechanism involves altering the zeta potential on crystal surfaces and promoting the formation of less harmful crystal forms .

Table 1: Summary of Biological Activities

ActivityEffectReference
β3-Adrenoceptor AntagonismSelective inhibition
Cardiac Function ImprovementEnhanced output in heart failure models
Antioxidant ActivityIncreased SOD activity; reduced ROS
CaOx Crystal InhibitionReduced aggregation; altered morphology

Case Study: Effects on Kidney Cells

In a controlled study involving HK-2 renal cells treated with calcium oxalate, SR59230A was shown to significantly enhance cell viability and reduce markers of oxidative stress. The treatment resulted in lower levels of malondialdehyde and 8-hydroxy-deoxyguanosine expression, indicating reduced cellular damage and improved antioxidant defenses .

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to minimize dermal exposure.
  • For respiratory protection, employ NIOSH/CEN-certified respirators (e.g., P95/P1 for low exposure; OV/AG/P99 or ABEK-P2 for higher concentrations) .
  • Implement environmental controls to prevent drainage contamination. Conduct regular air monitoring and adhere to OSHA/COSHH guidelines for hazardous substances .

Q. How is 3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate typically synthesized?

Methodological Answer:

  • Optimize reaction conditions using stepwise coupling of phenoxy and tetrahydronaphthylamino precursors.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm oxalate salt formation through stoichiometric acid-base titration.
  • Validate purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to verify substituent positions and salt formation.
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
  • Thermogravimetric analysis (TGA) to assess oxalate stability during dehydration .

Q. What stability considerations are essential for storing the compound?

Methodological Answer:

  • Store in amber vials under inert gas (argon) at −20°C to prevent oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation thresholds. Monitor via HPLC for byproduct formation .

Q. How can computational modeling assist in predicting the compound’s reactivity?

Methodological Answer:

  • Use density functional theory (DFT) to calculate reaction pathways (e.g., Gaussian 16 with B3LYP/6-31G* basis set).
  • Simulate transition states to predict byproducts and optimize synthetic routes. Validate results against experimental kinetic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

  • Perform cross-validation using orthogonal analytical methods (e.g., LC-MS vs. GC-MS) to identify undetected intermediates.
  • Apply multivariate statistical analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, temperature) affecting yield discrepancies .

Q. What reactor design principles apply to scaling up the synthesis while maintaining reproducibility?

Methodological Answer:

  • Use CRDC subclass RDF2050112 guidelines for continuous-flow reactors to enhance heat/mass transfer.
  • Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR for reaction progress) .

Q. What methodologies elucidate the compound’s degradation pathways under physiological conditions?

Methodological Answer:

  • Conduct forced degradation studies (acid/base hydrolysis, photolysis) followed by LC-QTOF-MS to identify degradants.
  • Correlate findings with in vitro metabolic assays (e.g., liver microsomes) to map bioactivation pathways .

Q. How can toxicological mechanisms be systematically investigated?

Methodological Answer:

  • Perform Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells).
  • Cross-reference results with IARC/ACGIH classifications to assess carcinogenic potential .

Q. What strategies integrate computational and experimental feedback loops for reaction optimization?

Methodological Answer:

  • Employ ICReDD’s reaction path search algorithms (e.g., GRRM) to predict optimal conditions.
  • Use machine learning (e.g., random forest models) to iteratively refine experimental parameters based on spectral/kinetic data .

Q. Which separation technologies are effective for isolating byproducts during synthesis?

Methodological Answer:

  • Apply membrane-based nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities.
  • Optimize crystallization conditions (e.g., solvent anti-solvent pairing) using Hansen solubility parameters .

Q. How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

  • Combine cheminformatics (e.g., KNIME workflows) with synthetic chemistry to prioritize derivatives for bioactivity screening.
  • Integrate geospatial data analysis (e.g., GIS tools) to model environmental fate if released .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-SR59230A
Reactant of Route 2
(2R)-SR59230A

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。